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Metabolic Profile of Lorlatinib

The table below summarizes the key enzymes involved in lorlatinib's metabolism as identified from the

search results.

Primary Enzymes Role in Lorlatinib .
Enzyme System . Evidence Source
Involved Metabolism
Phase | (Oxidation) CYP3A4 (Major); Primary oxidative In vitro studies with
CYP2C8, CYP2C19, metabolic pathway [1] HLMs/RLMs; Human
CYP3AS5 (Minor) [2] ADME study [1] [2]
Phase I UGT1A4 (Major); Major N- Reaction phenotyping;
(Glucuronidation) UGT1A3 (Minor) glucuronidation Human ADME study [2]

pathway [3] [1] [2]

The following diagram illustrates the primary metabolic pathways of lorlatinib and the clinical approach to

assessing its drug-drug interactions (DDIs).
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Clinical DDI Evidence and Induction Potential

A clinical drug-drug interaction (DDI) study provides direct evidence of how lorlatinib affects UGT enzymes

in vivo. The study design and key findings are summarized below.

Study .
Details

Aspect

Objective To assess the net effect of steady-state lorlatinib on the activity of CYP2B6, CYP2C9,
UGT, and P-gp [3].

Probe Acetaminophen (for UGT1A activity) [3].

Substrate
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Study .
Details
Aspect
Study Patients received a single oral dose of the probe drug alone (Day -2), followed by daily
Design lorlatinib (100 mg). On Day 15, the probe drug was co-administered with lorlatinib, and

PK parameters were compared [3].

Key Finding Coadministration with lorlatinib decreased the systemic exposure (AUCw) of
acetaminophen by 45% and its peak concentration (Cmax) by 28% [3].

Conclusion Lorlatinib is a weak inducer of UGT enzymes after steady state is achieved [3]. The
study noted that no dose modifications are needed for concomitant drugs that are

substrates of UGT [3].

Experimental Protocols for UGT Phenotyping

The search results point to standard methodologies used to identify the specific UGT enzymes responsible
for metabolizing a drug candidate. The following workflow is adapted from general UGT phenotyping

approaches [4] [1].
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Key Methodological Details:

e Enzyme Sources: Experiments typically use human liver microsomes (HLM) or a panel of
recombinant human UGT enzymes (e.g., UGT1Al, UGT1A3, UGT1A4, etc.) to identify which
isoform is capable of catalyzing the reaction [4] [1].

¢ Incubation Conditions: Assays are run in the presence of UDP-glucuronic acid (UDPGA) and an
activator like alamethicin to allow microsomal pore formation [4] [5].

¢ Analytical Technique: The formation of glucuronidated metabolites is quantified using High-
Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)
[4] [1]. The "response factor method" can be used for quantification when metabolite standards are
unavailable [4].
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¢ Kinetic Analysis: Once the primary enzyme is identified, its Michaelis-Menten kinetics are
determined by measuring metabolite formation rates at varying substrate concentrations. This allows
for the calculation of parameters like Km (affinity) and Vmax (maximum velocity) [4].

Research Implications and Future Directions

¢ Clinical Significance: The identification of UGT1A4 as a major metabolic pathway is crucial for
predicting and managing drug-drug interactions (DDIs). While lorlatinib is a weak inducer of the
UGT system overall [3], its concurrent role as a moderate inducer of CYP3A4 and P-gp
necessitates careful review of concomitant medications [3].

o Addressing Knowledge Gaps: A complete kinetic profile for the UGT1A4-lorlatinib interaction is
lacking in the public domain. Future research should focus on determining the fundamental
parameters of Km, Vmax, and intrinsic clearance (CLint) for this specific reaction. Furthermore,
investigating the potential for polymorphisms in the UGT1A4 gene to affect inter-patient variability
in lorlatinib exposure and response would be a valuable extension of this work.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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